(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride (2S)-2-Fluorobutane-1,4-diamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2580098-47-9
VCID: VC4469178
InChI: InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1
SMILES: C(CN)C(CN)F.Cl.Cl
Molecular Formula: C4H13Cl2FN2
Molecular Weight: 179.06

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

CAS No.: 2580098-47-9

Cat. No.: VC4469178

Molecular Formula: C4H13Cl2FN2

Molecular Weight: 179.06

* For research use only. Not for human or veterinary use.

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride - 2580098-47-9

Specification

CAS No. 2580098-47-9
Molecular Formula C4H13Cl2FN2
Molecular Weight 179.06
IUPAC Name (2S)-2-fluorobutane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1
Standard InChI Key AWQQGUHYVGCVHM-FHNDMYTFSA-N
SMILES C(CN)C(CN)F.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s IUPAC name, (2S)-2-fluorobutane-1,4-diamine dihydrochloride, reflects its stereochemistry: a chiral center at the second carbon (S-configuration) with fluorine substitution, flanked by primary amine groups at positions 1 and 4. The SMILES notation (C(CN)[C@@H](CN)F.Cl.Cl) and InChIKey (AWQQGUHYVGCVHM-FHNDMYTFSA-N) confirm its structural uniqueness . The dihydrochloride form enhances solubility and stability, critical for handling and storage.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueReference
Molecular Weight179.06 g/mol
XLogP3-AA (Lipophilicity)-0.9
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3
Topological Polar Surface Area52 Ų
Rotatable Bonds3

The negative XLogP3-AA indicates moderate hydrophilicity, consistent with its diamine and hydrochloride nature. The polar surface area suggests potential for hydrogen bonding, influencing biological interactions .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically begins with (2S)-2-fluorobutane-1,4-diamine, followed by hydrochlorination. Key steps include:

  • Enantioselective Fluorination: Fluorination of a butane diamine precursor using agents like diethylaminosulfur trifluoride (DAST) .

  • Amine Protection/Deprotection: Temporary protection of amines (e.g., Boc groups) to prevent side reactions during fluorination .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability .

Industrial Production

Scalable methods employ continuous flow reactors to optimize yield and purity. Industrial protocols emphasize cost-effective fluorination and efficient salt precipitation, though specific details remain proprietary .

Reactivity and Chemical Behavior

Oxidative Processes

The compound undergoes oxidative deamination catalyzed by enzymes like diamine oxidase (DAO), producing imines and hydrogen peroxide . For example:

(2S)-2-Fluorobutane-1,4-diamine+O2DAOImine+H2O2\text{(2S)-2-Fluorobutane-1,4-diamine} + \text{O}_2 \xrightarrow{\text{DAO}} \text{Imine} + \text{H}_2\text{O}_2

This reactivity mirrors natural substrates like putrescine, though fluorination alters binding kinetics .

Substitution Reactions

The fluorine atom participates in nucleophilic substitution (SN2), enabling derivatization. For instance, reaction with sodium azide yields azido analogs, useful in click chemistry :

(2S)-2-Fluorobutane-1,4-diamine+NaN3(2S)-2-Azidobutane-1,4-diamine+NaF\text{(2S)-2-Fluorobutane-1,4-diamine} + \text{NaN}_3 \rightarrow \text{(2S)-2-Azidobutane-1,4-diamine} + \text{NaF}

Biological Activity and Applications

Enzyme Interactions

As a DAO substrate, the compound’s oxidation generates reactive intermediates for alkaloid synthesis. Studies on homologous diamines demonstrate utility in producing pyrrolizidine alkaloids (e.g., trachelanthamidine) .

Comparative Analysis with Structural Analogs

CompoundX (Substituent)LogPBioactivity
(2S)-2-Fluorobutane-1,4-diamineF-0.9Enzyme substrate, antitumor potential
(2S)-2-Chlorobutane-1,4-diamineCl0.2Lower solubility
(2S)-2-Bromobutane-1,4-diamineBr0.8Higher reactivity

Fluorine’s electronegativity enhances binding affinity to enzymes compared to bulkier halogens .

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